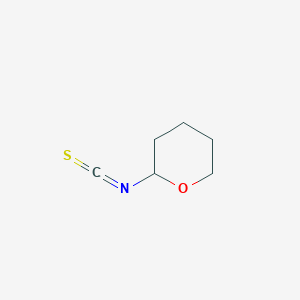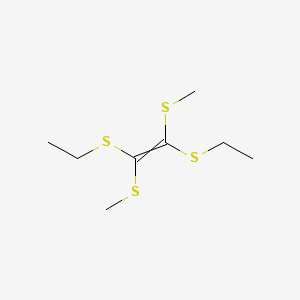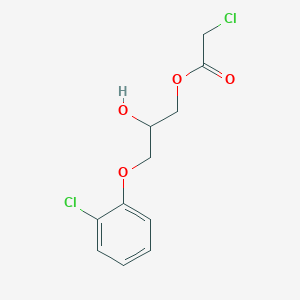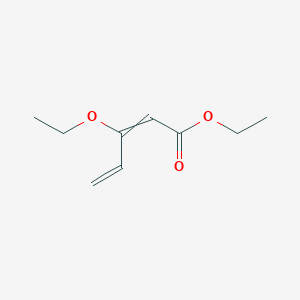
4,4'-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) is a bisphenol compound characterized by a cyclooctane ring connected to two symmetrical phenol groups, each substituted with two methyl groups at the 2 and 6 positions
Métodos De Preparación
The synthesis of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of cyclooctane derivatives with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclooctane is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters, respectively.
Aplicaciones Científicas De Investigación
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins, which are important materials in the production of plastics and coatings.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals and prevent oxidative damage to cells and tissues.
Comparación Con Compuestos Similares
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can be compared to other bisphenol compounds such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonates and epoxy resins but has raised health concerns due to its estrogenic activity.
Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications but has similar concerns regarding its safety.
Bisphenol F (BPF): BPF is another alternative to BPA with different physical and chemical properties, making it suitable for specific applications.
The uniqueness of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) lies in its cyclooctane ring structure, which provides distinct steric and electronic properties compared to other bisphenols, potentially leading to different reactivity and applications.
Propiedades
Número CAS |
92569-24-9 |
|---|---|
Fórmula molecular |
C24H32O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclooctyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H32O2/c1-16-12-20(13-17(2)22(16)25)24(10-8-6-5-7-9-11-24)21-14-18(3)23(26)19(4)15-21/h12-15,25-26H,5-11H2,1-4H3 |
Clave InChI |
HUAATXYPSWZODB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2(CCCCCCC2)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



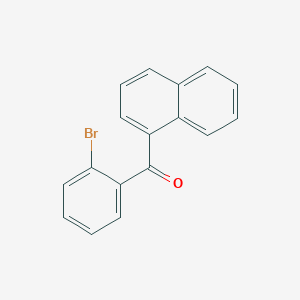

![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
